1,2,2-三氯五氟丙烷

描述

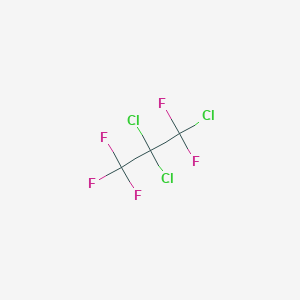

Synthesis Analysis

The synthesis of chlorofluorocarbon compounds, including 1,2,2-Trichloropentafluoropropane, involves halogenation reactions where fluorine and chlorine atoms are introduced into the hydrocarbon chains. For example, compounds such as 1,1,2-Trichlorotrifluoroethane have been synthesized catalytically with selectivity at high conversions, highlighting the methods used in producing related CFCs (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

The molecular structure and conformation of chlorofluorocarbons like 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane have been studied using techniques like gas-phase electron diffraction and ab initio calculations. These studies show that compounds of this class typically exhibit different conformers, with the anti and gauche forms being common (Postmyr, 1994).

科学研究应用

异质催化反应

1,2,2-三氯五氟丙烷,在其同分异构体1,1,2-三氯-1,2,2-三氟乙烷(F113)的伪装下,已被研究其在不同催化剂上的反应。在缺乏氟化氢的情况下,会发生不均化和异构化反应,而氟化氢的存在会导致氟化反应,对称或非对称化合物的选择性受到催化剂的酸度(Blanchard, Wendlinger, & Canesson, 1990)的影响。

油籽提取

该化合物还被评估为一种非易燃、低毒性的油籽萃取剂,显示出在油籽的油脂含量、游离脂肪酸和全脂肪的分析中的潜力,发现了溶剂之间的轻微但具有统计学意义的差异(Temple, 1976)。

化学分解

对氯氟烃如1,1,2-三氯-1,2,2-三氟乙烷的化学分解的研究表明,用萘钠处理可以去除所有卤素原子,以氯化物和氟化物离子的形式展示了去卤化的方法,这种方法可能具有环境修复应用(Oku, Kimura, & Sato, 1988)。

分子结构研究

通过电子衍射研究了1,1,2-三氟-1,2,2-三氯乙烷的分子结构,揭示了存在两种异构体形式,并提供了有关间原子间距和扭曲构象的平衡角的宝贵数据(Iwasaki, 1958)。

电合成应用

已经探索了从1,1,2-三氯-1,2,2-三氟乙烷合成三氟乙烯和二氟乙烯的电合成,展示了在Pb和Cd阴极上对CFC 113进行电还原的新可能性,这可能导致合成各种氟化合物的应用(Cabot, Centelles, Segarra, & Casado, 1997)。

安全和危害

属性

IUPAC Name |

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCFZNZZFJRHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166766 | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trichloropentafluoropropane | |

CAS RN |

1599-41-3 | |

| Record name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)